4-(Méthylsulfonyl)benzaldéhyde

Vue d'ensemble

Description

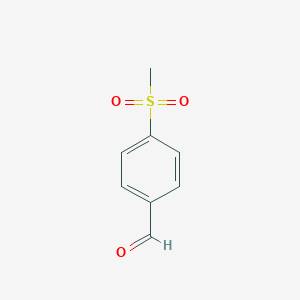

4-(Methylsulfonyl)benzaldehyde (4-MSB) is an organic compound that is a derivative of benzaldehyde, containing a methylsulfonyl group. It is a yellow-brown crystalline solid with a molecular formula of C7H8O3S. 4-MSB is used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a potential therapeutic agent.

Applications De Recherche Scientifique

Précurseur pour la Synthèse d'Alcools Aminés

Le 4-(Méthylsulfonyl)benzaldéhyde est un précurseur important pour la synthèse d'alcools aminés . Les alcools aminés sont des composés organiques qui contiennent à la fois un groupe amine et un groupe hydroxyle. Ils sont largement utilisés dans la production de produits pharmaceutiques et de produits agrochimiques.

Production d'Antibiotiques

Ce composé joue un rôle crucial dans la synthèse de l'antibiotique thiamphénicol . Le thiamphénicol est un antibiotique à large spectre efficace contre un large éventail d'infections bactériennes.

Formation de Bases de Schiff

Le this compound peut être condensé avec des amines organiques pour préparer une variété de bases de Schiff . Les bases de Schiff sont des composés polyvalents qui ont été largement étudiés en raison de leur large éventail d'activités biologiques et de leur rôle en chimie de coordination.

Activité Antimalarienne

Les bases de Schiff dérivées du this compound ont montré une activité antimalarienne potentielle . Cela en fait un composé précieux dans le développement de nouveaux médicaments antimalariens.

Activité Anticancéreuse

Certaines bases de Schiff du this compound ont démontré des propriétés anticancéreuses . Cela ouvre des possibilités pour le développement de nouvelles thérapies contre le cancer.

Préparation de Dérivés d'Arylidène-Thiazolidinedione

Le this compound a été utilisé dans la préparation de dérivés d'arylidène-thiazolidinedione pour le traitement du diabète de type 2 . Ces dérivés ont montré un potentiel dans le contrôle des niveaux de sucre dans le sang chez les patients diabétiques.

Modèle pour les Complexes de Cuivre

Ce composé a été utilisé comme modèle pour les complexes de cuivre, tels que ceux trouvés dans les stations d'épuration des eaux usées . Cela aide à comprendre le comportement de ces complexes et à améliorer l'efficacité du traitement des eaux usées.

Études de Solubilité

La solubilité du this compound dans divers mélanges de solvants binaires a été étudiée . Cette information est cruciale dans la conception de procédés qui impliquent ce composé, tels que son extraction, sa purification et sa cristallisation.

Safety and Hazards

Mécanisme D'action

Target of Action

4-(Methylsulfonyl)benzaldehyde is primarily used as a key intermediate in the synthesis of Thiamphenicol , a second-generation broad-spectrum antibiotic . The primary targets of this compound are therefore the bacterial cells that are susceptible to Thiamphenicol .

Mode of Action

The compound interacts with its targets by inhibiting bacterial protein synthesis . It does this by binding to the 50S subunit of the bacterial ribosome, preventing the addition of new amino acids to the growing peptide chain .

Biochemical Pathways

The affected pathway is the protein synthesis pathway in bacteria . The downstream effects include the inhibition of bacterial growth and replication, leading to the eventual death of the bacterial cells .

Result of Action

The molecular and cellular effects of 4-(Methylsulfonyl)benzaldehyde’s action are primarily seen in its role as a precursor to Thiamphenicol. The inhibition of protein synthesis in bacterial cells leads to a halt in bacterial growth and replication, effectively treating bacterial infections .

Action Environment

The action, efficacy, and stability of 4-(Methylsulfonyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Furthermore, the effectiveness of the resulting antibiotic, Thiamphenicol, can be reduced in bacterial strains that have developed resistance .

Propriétés

IUPAC Name |

4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVPUHBSBYJSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277593 | |

| Record name | 4-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5398-77-6 | |

| Record name | 5398-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the solubility characteristics of 4-(Methylsulfonyl)benzaldehyde?

A1: 4-(Methylsulfonyl)benzaldehyde exhibits varying solubility in different solvents. Research has shown that its solubility increases with temperature in solvents like methanol, ethanol, acetone, and toluene. At a given temperature, it shows highest solubility in acetone followed by acetonitrile and acetic acid. [] The order of solubility from high to low in different solvents is: acetone > acetonitrile > acetic acid > methanol > ethanol > toluene > 1-butanol > 1-propanol > 2-propanol. []

Q2: Are there any thermodynamic models that accurately predict the solubility of 4-(Methylsulfonyl)benzaldehyde?

A2: Several thermodynamic models have been employed to correlate the experimental solubility data of 4-(Methylsulfonyl)benzaldehyde. These include the modified Apelblat equation, λh equation, Wilson model, and nonrandom two-liquid model. Among these, the modified Apelblat equation demonstrated superior agreement with experimental data compared to the other three models. []

Q3: What is the crystal structure of 4-(Methylsulfonyl)benzaldehyde?

A3: The crystal structure of 4-(Methylsulfonyl)benzaldehyde reveals that the molecules arrange themselves in a three-dimensional array stabilized by intermolecular C—H⋯O hydrogen bonds. []

Q4: Has 4-(Methylsulfonyl)benzaldehyde been investigated in the context of enzyme engineering?

A4: Yes, 4-(Methylsulfonyl)benzaldehyde has been identified as a potential substrate for engineered transketolase enzymes. Researchers have successfully engineered transketolase variants capable of utilizing 4-(Methylsulfonyl)benzaldehyde as a substrate for the synthesis of valuable industrial building blocks. This highlights the potential of using 4-(Methylsulfonyl)benzaldehyde as a precursor for the enzymatic synthesis of complex molecules. []

Q5: Can you elaborate on the role of 4-(Methylsulfonyl)benzaldehyde in synthesizing pharmaceutical compounds?

A5: 4-(Methylsulfonyl)benzaldehyde serves as a crucial starting material in the synthesis of enantiomerically pure 4-methylsulfonyl-substituted (2S,3R)-3-phenylserine. This specific phenylserine derivative acts as a key precursor in the production of thiamphenicol and florfenicol, two important antibiotics. []

Q6: How does the structure of compounds derived from 4-(Methylsulfonyl)benzaldehyde impact their biological activity?

A6: Studies focusing on a series of indenone spiroisoxazolines, synthesized using 4-(Methylsulfonyl)benzaldehyde as a starting material, have revealed the impact of structural modifications on biological activity. These compounds were designed as selective cyclooxygenase-2 (COX-2) inhibitors, and molecular modeling studies confirmed their effective binding to the COX-2 active site. []

Q7: Is there any research on the nucleation process of 4-(Methylsulfonyl)benzaldehyde?

A7: Yes, researchers are actively investigating the factors influencing the nucleation process of 4-(Methylsulfonyl)benzaldehyde. Recent studies have focused on understanding the interplay between solvent-solvent and solute-solvent interactions during this process. []

Q8: Can 4-(Methylsulfonyl)benzaldehyde be used to synthesize heterocyclic compounds?

A8: Research indicates that 4-(Methylsulfonyl)benzaldehyde, along with its analog 4-(methylthio)benzaldehyde, can be used in the synthesis of thiazolidin-4-one derivatives. These heterocyclic compounds have shown potential as antiglioma agents and warrant further investigation for their anticancer properties. []

Q9: Are there any studies focusing on the degradation of chloramphenicol and thiamphenicol by bacterial enzymes?

A9: Recent research has uncovered the role of oxidoreductases, particularly ChlOR enzymes, in the degradation of chloramphenicol and thiamphenicol. These enzymes, belonging to the glucose methanol choline (GMC) family, catalyze the conversion of chloramphenicol/thiamphenicol to 4-nitrobenzaldehyde/4-(methylsulfonyl)benzaldehyde. This finding sheds light on a novel bacterial resistance mechanism against these antibiotics and highlights the significance of 4-(methylsulfonyl)benzaldehyde as a key metabolic intermediate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)

![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)